molecular formula C20H17FN4O2S B11582038 1-[3-(ethylsulfanyl)-6-(3-fluorophenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(ethylsulfanyl)-6-(3-fluorophenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No.: B11582038
M. Wt: 396.4 g/mol
InChI Key: DATAEEGHYPTEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(ETHYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes a triazino-benzoxazepine core

Preparation Methods

The synthesis of 1-[3-(ETHYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, typically starting with the preparation of the triazino-benzoxazepine core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The introduction of the ethylsulfanyl and fluorophenyl groups is usually carried out through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

1-[3-(ETHYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-[3-(ETHYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[3-(ETHYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

1-[3-(ETHYLSULFANYL)-6-(3-FLUOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds such as:

    3-(ETHYLSULFANYL)-6-(3-NITROPHENYL)-7-PROPIONYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE: This compound has a nitrophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(3-ETHYLSULFANYL-6-METHYL-6H-[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7-YL)PROPAN-1-ONE:

Properties

Molecular Formula

C20H17FN4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

1-[3-ethylsulfanyl-6-(3-fluorophenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C20H17FN4O2S/c1-3-28-20-22-18-17(23-24-20)15-9-4-5-10-16(15)25(12(2)26)19(27-18)13-7-6-8-14(21)11-13/h4-11,19H,3H2,1-2H3

InChI Key

DATAEEGHYPTEAK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC=C4)F)C(=O)C)N=N1

Origin of Product

United States

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